N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,5-Dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a structurally complex heterocyclic compound featuring a benzothienopyrimidinone core fused with a hexahydro ring system. Key structural components include:
- 3-Ethyl substituent: Introduces steric bulk to the pyrimidinone ring, which may influence conformational flexibility.
- Sulfanylacetamide linker: Bridges the benzothienopyrimidinone core to the aryl group, offering a site for structural diversification.
Properties
CAS No. |
578762-82-0 |
|---|---|
Molecular Formula |
C20H19Cl2N3O2S2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N3O2S2/c1-2-25-19(27)17-12-5-3-4-6-15(12)29-18(17)24-20(25)28-10-16(26)23-14-9-11(21)7-8-13(14)22/h7-9H,2-6,10H2,1H3,(H,23,26) |
InChI Key |
ZKIKKLHESGQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features include a dichlorophenyl moiety and a benzothieno[2,3-d]pyrimidin core, which may contribute to various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 427.35 g/mol. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits significant biological activity:
-
Antibacterial Properties :
- The compound has shown promising antibacterial effects against various strains of bacteria. Similar compounds have demonstrated potential in inhibiting bacterial growth and biofilm formation.
-
Anticancer Activity :
- Compounds with structural similarities often exhibit anticancer properties due to their ability to interfere with cellular mechanisms involved in cancer progression.
-
Antiviral Activity :
- The potential for antiviral activity is noted in compounds with similar structures, suggesting that this compound may also interact with viral targets.
Antibacterial Activity
A study highlighted the antibacterial properties of related compounds against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for effective compounds was found to be less than 64 μg/mL for some derivatives. The inhibition of quorum sensing (QS) systems in bacteria was also observed, indicating a potential mechanism for antibacterial action.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | <64 | Antibacterial |
| Compound B | 128 | Moderate activity |
| Compound C | 256 | Weak activity |
Anticancer Potential
Research on thienopyrimidine derivatives suggests that modifications in structure can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited significant cytotoxic effects at concentrations around 200 μg/mL while maintaining acceptable cell viability.
| Compound | Cytotoxic Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| Compound D | 200 | 60% |
| Compound E | 400 | 40% |
Mechanistic Studies
Docking studies have been performed to understand the binding interactions of the compound with various biological targets. These studies suggest that the presence of specific functional groups contributes to strong binding affinities with target proteins involved in bacterial QS systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and pyrimidinone core. These variations influence physicochemical properties, solubility, and biological activity. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Chlorine atoms (electron-withdrawing) in the dichlorophenyl group may enhance binding to electrophilic targets (e.g., enzymes) compared to methyl/methoxy substituents .
Synthetic Yields and Stability :
- Compounds like 2-[(4-methylpyrimidin-2-yl)thio]acetamide () show high yields (80%) and crystallinity (mp 230°C), suggesting robust synthetic routes for acetamide-linked heterocycles .
Structural Diversity: Replacement of the benzothienopyrimidinone core with simpler pyrimidinones () reduces complexity but may limit multitarget engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
